molecular formula C10H18N2O4 B1519857 (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1365887-58-6

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1519857
M. Wt: 230.26 g/mol
InChI Key: OSQJCAMJAGJCSX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, abbreviated as (3R,4S)-4-Amino-PBCA, is a synthetic organic compound that is widely used in scientific research. It is a derivative of pyrrolidine, a cyclic secondary amine, and is commonly used in the synthesis of various other compounds. The compound has a wide range of applications in scientific research, and is used in the study of biochemical and physiological effects.

Scientific Research Applications

Influenza Neuraminidase Inhibitors

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid derivatives were explored for their potential as influenza neuraminidase inhibitors. The research involved the synthesis of core structures and analogues guided by the structural information of the neuraminidase active site. These studies led to the identification of potent inhibitors, revealing specific interactions within the enzyme's active site and highlighting the compound's potential in combating influenza (Wang et al., 2001).

Base-Induced Dimerization in Amino Acid Derivatives

Research involving tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, including (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, demonstrated their propensity to dimerize in the presence of a base in aprotic media. This study provided insights into the nature of the base, the conditions leading to dimerization, and the stereochemistry involved, offering a foundational understanding of the chemical behavior of these compounds (Leban & Colson, 1996).

Catalytic N-tert-Butoxycarbonylation of Amines

The compound has been utilized in the catalytic N-tert-butoxycarbonylation of amines, showcasing its role in protecting amine groups during chemical syntheses. This process is significant in the formation of N-Boc protected amino acids, which are crucial intermediates in peptide synthesis and exhibit stability and resistance to various chemical conditions (Heydari et al., 2007).

properties

IUPAC Name

(3R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654412
Record name (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS RN

1365887-58-6
Record name (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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